molecular formula C13H11N5OS B5698784 4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5698784
M. Wt: 285.33 g/mol
InChI Key: PBXWDSQYBXGHRI-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. The compound consists of a triazole ring substituted with a methoxyphenyl group and a pyrazinyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions:

    Thiol Group Introduction: The thiol group can be introduced via thiolation reactions using thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the pyrazinyl or methoxyphenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated precursors, strong bases, or acids can facilitate substitution reactions.

Major Products Formed

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Modified aromatic rings, reduced triazole derivatives.

    Substitution Products: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Biology: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound finds applications in the synthesis of advanced materials, catalysts, and as an intermediate in the production of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-amine
  • 4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-sulfonic acid

Uniqueness

4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the methoxyphenyl and pyrazinyl groups further enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-19-11-5-3-2-4-10(11)18-12(16-17-13(18)20)9-8-14-6-7-15-9/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXWDSQYBXGHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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